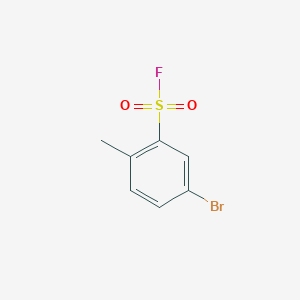

5-BRomo-2-methylbenzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 . It is a solid substance and is used in the assembly of -SO2- linked small molecules with proteins or nucleic acids .

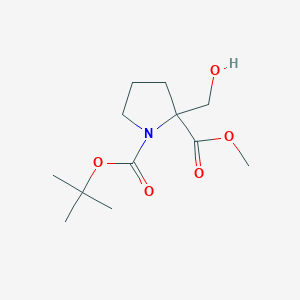

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H6BrFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 . This indicates the presence of a bromine atom, a fluorine atom, a sulfonyl group, and a methyl group attached to a benzene ring. Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 253.09 . The InChI code representing its molecular structure is1S/C7H6BrFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 .

Scientific Research Applications

Fluorination Catalysts and Reagents

- Fluorine Introduction and C-H Bond Activation: Manganese porphyrin complexes have demonstrated efficacy in catalyzing alkyl fluorination by fluoride ion under mild conditions. This process introduces fluorine into relatively inert hydrocarbons, including simple alkanes and steroids, highlighting the potential utility of fluorination catalysts in modifying organic molecules to enhance their properties for various applications (Liu et al., 2012).

Synthesis of Heterocyclic and Aromatic Compounds

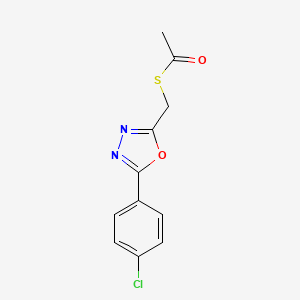

- Building Blocks for Asymmetric Synthesis: The use of heterocyclic compounds, such as 5H-alkyl-2-phenyl-oxazol-4-ones, showcases the role of complex molecules in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. These processes are crucial for developing pharmaceuticals and agrochemicals with specific chiral properties (Trost et al., 2004).

Fluorinated Compounds in Drug Development

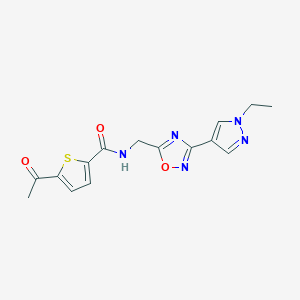

- Sulfonamide Inhibitors: Fluorine-containing sulfonamides have been identified as effective inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. The presence of fluorine atoms significantly impacts the inhibitory activity of these compounds, demonstrating the critical role of fluorinated molecules in developing new antimicrobial agents (Ceruso et al., 2014).

Molecular Structure and Reactivity Studies

- Spin-Spin Coupling Constants in Fluorinated Compounds: Investigations into the magnetic resonance spectra of benzenesulfonyl fluoride derivatives have provided insights into the molecular structure and dynamics of fluorinated compounds. Understanding these interactions is crucial for the design and application of new materials and pharmaceuticals (Parr et al., 1976).

Novel Reagents and Synthetic Methods

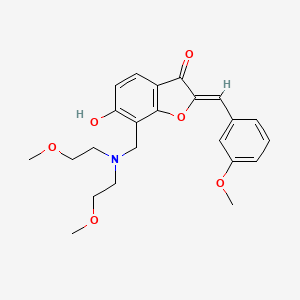

- Regioselective Synthesis: The development of new reagents, such as 1-bromoethene-1-sulfonyl fluoride, for the regioselective synthesis of functionalized compounds, such as 5-sulfonylfluoro isoxazoles, underscores the importance of fluorinated reagents in enhancing synthetic efficiency and specificity in organic chemistry (Leng & Qin, 2018).

Safety and Hazards

The safety data sheet indicates that 5-Bromo-2-methylbenzenesulfonyl fluoride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective clothing, and avoiding release to the environment .

Future Directions

While specific future directions for 5-Bromo-2-methylbenzenesulfonyl fluoride are not mentioned in the search results, it’s worth noting that the sulfonyl fluoride motif, which this compound contains, can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This suggests potential applications in the field of bioconjugation and drug delivery.

Properties

IUPAC Name |

5-bromo-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOQIUNFKBJTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2753744.png)

![N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2753745.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)

![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2753759.png)

![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)

![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)